molecular formula C22H17N3O3S B10996024 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10996024
M. Wt: 403.5 g/mol
InChI Key: QTQZBEDQYZASDN-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone-acetamide class, characterized by a 6-oxo-pyridazine core substituted at position 3 with a thiophene moiety and an acetamide group at position 1. The acetamide nitrogen is further functionalized with a 4-phenoxyphenyl group, distinguishing it from analogs with simpler aryl or alkyl substituents.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H17N3O3S/c26-21(15-25-22(27)13-12-19(24-25)20-7-4-14-29-20)23-16-8-10-18(11-9-16)28-17-5-2-1-3-6-17/h1-14H,15H2,(H,23,26)

InChI Key

QTQZBEDQYZASDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: Starting with a suitable dicarbonyl compound, the pyridazinone core can be synthesized through cyclization reactions.

    Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Acetamide Formation: The acetamide moiety can be introduced through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

    Phenoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazines.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated or nitrated derivatives of the phenoxyphenyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and pyridazine rings can exhibit anticancer properties. The structural features of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can target specific pathways involved in tumor growth, such as the inhibition of kinases or modulation of apoptosis pathways.

Antimicrobial Properties

Compounds with thiophene derivatives have been reported to possess antimicrobial activity. The presence of the pyridazine ring in this compound may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of bacterial growth. In vitro studies could provide insights into its effectiveness against various pathogens.

Anti-inflammatory Effects

The phenoxy group in the molecular structure is known to play a role in anti-inflammatory activity. Compounds with similar structures have been explored for their ability to inhibit inflammatory mediators, suggesting that this compound could be evaluated for its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can be accomplished through multistep organic reactions involving the appropriate precursors. Variations of this compound can be synthesized by modifying the substituents on the pyridazine or phenoxy groups, potentially leading to derivatives with enhanced biological activities.

Case Study 1: Anticancer Evaluation

In a study examining a series of pyridazine derivatives, compounds similar to 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to significant reductions in cell viability, highlighting the importance of structural diversity in optimizing anticancer activity.

Case Study 2: Antimicrobial Screening

A screening of thiophene and pyridazine derivatives demonstrated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The tested compounds exhibited minimum inhibitory concentrations (MICs) that suggest potential for further development as antibiotics.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Analogs with piperazine or hydrazide groups exhibit higher melting points (e.g., 239–240°C for compound 9 in ), suggesting stronger intermolecular interactions due to polar functional groups .
  • Bioactivity Clues : Compounds with electron-withdrawing groups (e.g., CF₃ in ) or heterocycles (e.g., thiomorpholine in ) show enhanced receptor binding in docking studies, though the target compound’s thiophene may offer unique selectivity .

Biological Activity

The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of pyridazinone derivatives. This class is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry. The unique structural features of this compound, including the thiophene ring and phenoxy group, suggest potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N3O2SC_{15}H_{16}N_{3}O_{2}S, with a molecular weight of approximately 304.37 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC15H16N3O2S
Molecular Weight304.37 g/mol
LogP2.2898
Polar Surface Area54.15 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Pyridazinone derivatives are known to inhibit enzymes by mimicking natural substrates, which can lead to altered biological pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer.
  • Receptor Interaction : The presence of the phenoxy group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyridazinone derivatives possess significant antimicrobial properties against various pathogens, suggesting potential use in treating infections.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents. For instance, modifications in the structure can enhance activity against specific cancer types.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimalarial Activity : A study on thiazole derivatives indicated that structural modifications significantly affected their potency against Plasmodium falciparum, suggesting that similar modifications could enhance the activity of pyridazinone derivatives against malaria .
  • Cytotoxicity Profiles : Research evaluating the cytotoxic effects of related compounds on various cell lines (e.g., HepG2) revealed that certain structural features could lead to reduced toxicity while maintaining efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that electron-withdrawing groups at specific positions on the aromatic rings enhance biological activity, providing insights into how modifications could improve the efficacy of pyridazinone derivatives .

Comparative Analysis

A comparison with other similar compounds highlights the unique properties of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide :

Compound NameBiological ActivityUnique Features
N-(4-methylphenyl)-2-(6-oxo-pyridazin-1(6H)-yl)acetamideModerate anticancer activityMethyl group enhances lipophilicity
N-(4-fluorophenyl)-2-(6-oxo-pyridazin-1(6H)-yl)acetamideHigh selectivity for cancer cellsFluorine increases binding affinity
2-(6-Oxo-thiazole-pyridazine)Antimicrobial propertiesThiazole ring enhances electron density

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